Navigating the Synthesis and Application of 2-Ethoxy-4-(tributylstannyl)thiazole: A Technical Guide for Chemical Researchers
Navigating the Synthesis and Application of 2-Ethoxy-4-(tributylstannyl)thiazole: A Technical Guide for Chemical Researchers
For chemists engaged in the intricate art of molecular construction, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of heterocyclic building blocks is paramount. Among these, thiazole derivatives stand out for their prevalence in bioactive molecules.[1] This guide provides an in-depth technical overview of 2-Ethoxy-4-(tributylstannyl)thiazole, a specialized reagent designed for palladium-catalyzed cross-coupling reactions. We will delve into its commercial availability, a plausible synthetic pathway, critical safety considerations, and its application in the widely utilized Stille cross-coupling reaction.
Commercial Availability and Physicochemical Properties
2-Ethoxy-4-(tributylstannyl)thiazole is a specialized chemical intermediate available from a select number of suppliers. Researchers can source this compound from vendors such as Aladdin, Labsolu, Worldwide Life Sciences, and Huateng Pharma.[2][3][4][5] Due to its specific nature, it is typically available in research-scale quantities.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Reference(s) |
| CAS Number | 240816-28-8 | [3][4] |
| Molecular Formula | C₁₇H₃₃NOSSn | [3] |
| Molecular Weight | 418.21 g/mol | [4] |
| Predicted Mass Spectrometry Data (m/z) | [M+H]⁺: 420.13778, [M+Na]⁺: 442.11972 |
Strategic Synthesis: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Ethoxy-4-(tributylstannyl)thiazole.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Ethoxythiazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Diisopropylamine (2.2 eq)
-
Tributyltin chloride (1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (2.2 eq) followed by the slow, dropwise addition of n-butyllithium (2.2 eq). Stir the solution at -78 °C for 30 minutes.
-
Lithiation of 2-Ethoxythiazole: To the freshly prepared LDA solution at -78 °C, add a solution of 2-ethoxythiazole (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 4-lithiated species is anticipated based on the directing effect of the ethoxy group and the inherent reactivity of the thiazole ring.
-
Stannylation: To the solution of the lithiated intermediate, add tributyltin chloride (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the desired 2-Ethoxy-4-(tributylstannyl)thiazole.
Safety and Handling: A Self-Validating System
The handling of organotin compounds requires stringent safety protocols due to their significant toxicity.[6] While a specific Safety Data Sheet (SDS) for 2-Ethoxy-4-(tributylstannyl)thiazole is not publicly available, a comprehensive understanding of the hazards associated with both the organotin and thiazole moieties is crucial.
General Hazards of Organotin Compounds:
-
High Toxicity: Organotin compounds are known to be highly toxic by ingestion, inhalation, and skin contact.[7]
-
Neurotoxicity: They can have adverse effects on the central nervous system.[7]
-
Skin and Eye Irritation: These compounds can cause severe irritation and chemical burns to the skin and eyes.[7]
-
Aquatic Toxicity: Many organotin compounds are very toxic to aquatic life with long-lasting effects.
General Hazards of Thiazole Derivatives:
-
Flammability: Thiazole itself is a flammable liquid.[8]
-
Harmful if Swallowed: Ingestion may be harmful.[9]
-
Irritation: Can be irritating to the skin, eyes, and respiratory system.[9]
Personal Protective Equipment (PPE) and Engineering Controls
Caption: Essential safety measures for handling organotin compounds.
Handling Procedures:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.[10]
-
Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[10]
-
Avoid inhalation of dust, vapors, or mists.[2]
-
Prevent contact with skin and eyes.[2]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Dispose of all organotin waste in a dedicated, labeled container according to institutional and local regulations.
Application in Stille Cross-Coupling Reactions
The primary utility of 2-Ethoxy-4-(tributylstannyl)thiazole lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[12]
General Stille Coupling Workflow
Caption: General workflow for a Stille cross-coupling reaction.
General Experimental Protocol for Stille Coupling
Materials:
-
2-Ethoxy-4-(tributylstannyl)thiazole (1.0 eq)
-
Aryl halide or triflate (e.g., aryl iodide, bromide, or triflate) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or others) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide/triflate, 2-Ethoxy-4-(tributylstannyl)thiazole, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
2-Ethoxy-4-(tributylstannyl)thiazole is a valuable, albeit specialized, building block for the synthesis of complex molecules in drug discovery and materials science. While its commercial availability is limited and its synthesis requires careful execution of organometallic techniques, its utility in Stille cross-coupling reactions provides a direct route to substituted 2-ethoxythiazole derivatives. Adherence to stringent safety protocols is non-negotiable when working with this and other organotin compounds. This guide provides a foundational framework for researchers to safely and effectively incorporate this reagent into their synthetic strategies.
References
-
Worldwide Life Sciences. 2-Ethoxy-4-(tri-n-butylstannyl)thiazole - 1g. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]
-
PubChemLite. 2-ethoxy-4-(tributylstannyl)thiazole (C17H33NOSSn). [Link]
-
Reddit. Stille coupling and organotin chemistry. [Link]
-
ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
Wikipedia. Stille reaction. [Link]
-
DCCEEW. Organo-tin compounds. [Link]
-
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
Arabian Journal of Chemistry. Synthesis of some alkoxy based bisthiadiazolines. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
NIH. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Princeton University. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. bepls.com [bepls.com]
- 4. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
